Physicochemical Differentiation: Aqueous Solubility and pKa Profile of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole vs. Related Pyrazoles
The 3-hydroxy-1-(4-methylphenyl)-1H-pyrazole exhibits a measured pKa of 3.95 and a thermodynamic solubility of 2.8 µM at pH 7.4 [1]. This contrasts with the unsubstituted pyrazole, which has a reported pKa of approximately 2.5 and a significantly higher aqueous solubility (e.g., 14 mg/mL in water) . The lower pKa and dramatically reduced solubility of the target compound are directly attributable to the electron-withdrawing nature and hydrophobicity introduced by the 4-methylphenyl group at the N1 position, which is absent in the parent pyrazole.
| Evidence Dimension | Ionization constant (pKa) and thermodynamic solubility |
|---|---|
| Target Compound Data | pKa = 3.95 (measured); Thermodynamic solubility = 2.8 µM at pH 7.4 |
| Comparator Or Baseline | Pyrazole (unsubstituted): pKa ≈ 2.5; Aqueous solubility = 14 mg/mL (approx. 205 mM) |
| Quantified Difference | pKa difference: ~1.45 units; Solubility difference: >100,000-fold lower solubility for target compound |
| Conditions | pKa measured at unspecified temperature; Solubility measured at pH 7.4 in aqueous buffer for target compound; Pyrazole solubility measured at 25°C in water. |
Why This Matters
These data are critical for formulation development, predicting oral absorption, and designing in vitro assays, where solubility and ionization state govern compound behavior and experimental success.
- [1] PMC Table 6. (2017). pKa and thermodynamic solubility data for a series of compounds. Retrieved from pmc.ncbi.nlm.nih.gov View Source
